1-Iodonaphthalene-2-carboxaldehyde
Overview
Description
1-Iodonaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C11H7IO. It is a derivative of naphthalene, featuring an iodine atom at the 1-position and a carboxaldehyde group at the 2-position. This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
Preparation Methods
1-Iodonaphthalene-2-carboxaldehyde can be synthesized through several methods. One common synthetic route involves the iodination of naphthalene-2-carboxaldehyde. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane.
Chemical Reactions Analysis
1-Iodonaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols under specific conditions.
Cyclization Reactions: It can undergo cyclization reactions to form complex polycyclic structures, which are useful in the synthesis of various organic compounds.
Scientific Research Applications
1-Iodonaphthalene-2-carboxaldehyde has several applications in scientific research:
Synthesis of Naphthalene Derivatives: It is used in the metal-free synthesis of naphthalene derivatives, which are important in organic chemistry.
Photophysics and Photodissociation Studies: The compound is studied for its photophysical properties and photodissociation dynamics using time-resolved femtosecond pump-probe mass spectrometry.
Catalytic Iodocyclization: It is employed in catalytic iodocyclization reactions to produce highly substituted naphthalenones.
Optically Detected Magnetic Resonance (ODMR) Studies: The compound is used in ODMR studies to investigate its triplet state characteristics and the influence of heavy atoms on electronic states.
Mechanism of Action
The mechanism of action of 1-iodonaphthalene-2-carboxaldehyde involves its ability to undergo various chemical transformations. For example, in acidic media, it can form stable Wheland-like tetrahedral cationic species through intramolecular protonation. This dynamic equilibrium allows for proton-deuterium exchange of aromatic protons and provides a mechanism for deiodination .
Comparison with Similar Compounds
1-Iodonaphthalene-2-carboxaldehyde can be compared with other similar compounds, such as:
1-Iodonaphthalene: Lacks the carboxaldehyde group and is primarily used in different types of cross-coupling reactions.
2-Iodonaphthalene: Similar to 1-iodonaphthalene but with the iodine atom at the 2-position, affecting its reactivity and applications.
Naphthalene-2-carboxaldehyde: Lacks the iodine atom and is used in different synthetic applications.
This compound is unique due to the presence of both the iodine atom and the carboxaldehyde group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Properties
IUPAC Name |
1-iodonaphthalene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLSMHJKAJZBQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478106 | |
Record name | 1-Iodonaphthalene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364064-68-6 | |
Record name | 1-Iodonaphthalene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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